molecular formula C13H11NO4 B1520479 Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate CAS No. 104149-63-5

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Cat. No. B1520479
M. Wt: 245.23 g/mol
InChI Key: SWXYJRINEROENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including direct arylation of oxazoles with high regioselectivity . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” consists of a five-membered oxazole ring, which includes one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group and a methyl group attached to the oxazole ring .


Chemical Reactions Analysis

Oxazole derivatives, including “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate”, can undergo various chemical reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported .


Physical And Chemical Properties Analysis

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” has a molecular weight of 245.23 . Other physical and chemical properties such as density, boiling point, and other relevant properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Biological Activity

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate and related compounds have been synthesized and studied for various biological activities. For instance, oxazole derivatives have been synthesized with inhibitory activity on blood platelet aggregation, showing potential as therapeutic agents comparable to aspirin in their efficacy. These compounds have been prepared through reactions involving methyl α-isocyanoacetate and acylating reagents, followed by several transformation steps to yield N-alkyl-oxazole-4-carboxamides among others, demonstrating their potential in the development of new pharmacological agents (Y. Ozaki et al., 1983).

Environmental Applications

Benzotriazoles, including analogs related to the chemical structure of interest, have been identified as polar and poorly degradable pollutants in municipal wastewater. Research focused on the occurrence and removal of these compounds has highlighted the challenges and strategies in mitigating their impact on water cycles. This work underscores the environmental relevance of managing compounds with similar structural features to ensure the safety and cleanliness of water resources (T. Reemtsma et al., 2010).

Structural Assignments and Chemical Reactions

Investigations into the structural assignments of 4-halo-1,3-oxazoles derived from related chemical reactions have provided insights into the formation of isomeric heterocycles. These studies, utilizing techniques such as IR spectroscopy, have clarified the outcomes of thermal ring expansion processes, contributing to our understanding of the reaction mechanisms and structural diversity attainable from oxazole precursors (S. Lopes et al., 2009).

Anticancer Activity

Research into the synthesis of novel oxazole derivatives has explored their potential as anticancer agents. A series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates underwent screening against 60 cancer cell lines, including lung, kidney, CNS, and breast cancer, among others. Some compounds demonstrated significant cytotoxic activity, highlighting the therapeutic potential of methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate analogs in cancer treatment (S. Pilyo et al., 2020).

Future Directions

Oxazole derivatives, including “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate”, have shown potential in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications in other fields and developing more efficient synthesis methods .

properties

IUPAC Name

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXYJRINEROENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.